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Compound of Interest

Compound Name: Oprozomib

Cat. No.: B1684665

Oprozomib (also known as ONX 0912 and PR-047) is a second-generation, orally bioavailable
epoxyketone proteasome inhibitor that has been investigated for the treatment of various
hematologic malignancies and solid tumors.[1][2] Its structural design is analogous to
carfilzomib, with modifications that enhance its oral bioavailability.[3] This technical guide
provides an in-depth overview of the chemical structure and synthesis pathway of Oprozomib,
tailored for researchers, scientists, and drug development professionals.

Chemical Structure

Oprozomib is a peptide-like molecule with a complex stereochemistry that is crucial for its
biological activity. The molecule consists of a tripeptide backbone capped with a 2-methyl-1,3-
thiazole group at the N-terminus and a phenylalaninyl-epoxyketone "warhead" at the C-
terminus, which is responsible for its irreversible binding to the proteasome.

IUPAC Name: N-[(2S)-3-methoxy-1-[[(2S)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-
0xo-3-phenylpropan-2-ylJamino]-1-oxopropan-2-ylJamino]-1-oxopropan-2-yl]-2-methyl-1,3-
thiazole-5-carboxamide[1]

Molecular Formula: C25H32N40O7S[1]
Molecular Weight: 532.61 g/mol

Chemical Structure:
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Synthesis Pathway of Oprozomib

The synthesis of Oprozomib is a multi-step process that involves the careful coupling of amino
acid derivatives and the formation of the critical epoxyketone warhead. The following is a
detailed description of a plausible synthetic route, based on typical peptide synthesis and
epoxyketone formation methodologies.

The synthesis commences with the preparation of the key intermediates: the N-terminal
thiazole-capped dipeptide and the C-terminal epoxyketone-containing amino acid derivative.
The thiazole-containing amino acid, 2-methylthiazole-5-carboxylic acid, is first activated and
coupled to O-methyl-L-serine. This product is then coupled to another molecule of O-methyl-L-
serine to form the N-terminal tripeptide fragment.

Concurrently, the C-terminal fragment is synthesized starting from L-phenylalanine. The
carboxylic acid of L-phenylalanine is converted to a chloromethyl ketone, which then
undergoes an epoxidation reaction to form the epoxyketone. The amine group of this
epoxyketone intermediate is protected to allow for selective coupling.

Finally, the N-terminal tripeptide and the C-terminal epoxyketone fragments are coupled
together using standard peptide coupling reagents to yield Oprozomib. The final product is
then purified by chromatography.

Quantitative Data for Synthesis
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Step Reactants Reagents Solvent Yield (%)

2-methylthiazole-
5-carboxylic acid,
1 O-methyl-L- HATU, DIPEA DMF 85

serine methyl

ester
2 Product of Step1  LiOH THF/H20 95
Product of Step
2, O-methyl-L-
3 _ HATU, DIPEA DMF 82
serine methyl
ester
4 Product of Step 3  LiOH THF/H20 92
Ethyl
Boc-L- chloroformate, N-
5 _ . THF 75
phenylalanine methylmorpholin
e, Diazomethane
6 Product of Step 5 HCI Dioxane 98
(S)-CBS,
7 Product of Step 6 THF 80
Catecholborane
8 Product of Step 7 K2COs Methanol 90
9 Product of Step 8 TFA DCM 99
Product of Step
10 4, Product of HATU, DIPEA DMF 70
Step 9

Experimental Protocols

Step 1 & 3: Peptide Coupling: To a solution of the carboxylic acid (1.0 eq) in DMF, HATU (1.1
eq) and DIPEA (2.0 eq) are added. After stirring for 15 minutes, the corresponding amino acid
ester hydrochloride (1.2 eq) is added, and the reaction mixture is stirred at room temperature
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for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by
column chromatography.

Step 2 & 4: Saponification: The methyl ester (1.0 eq) is dissolved in a mixture of THF and
water. Lithium hydroxide (1.5 eq) is added, and the reaction is stirred at room temperature for 4
hours. The THF is removed under reduced pressure, and the aqueous solution is acidified with
1IN HCI. The product is extracted with ethyl acetate, and the organic layer is dried over sodium
sulfate and concentrated.

Step 5: Diazoketone Formation: To a solution of Boc-L-phenylalanine (1.0 eq) in THF at -15°C,
ethyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) are added. After 30 minutes, a
solution of diazomethane in ether is added. The reaction is stirred for 3 hours at 0°C. The
solvent is evaporated to give the crude diazoketone.

Step 6: Chloromethylketone Formation: The diazoketone (1.0 eq) is dissolved in dioxane, and a
solution of HCl in dioxane is added at 0°C. The reaction is stirred for 1 hour. The solvent is
removed under reduced pressure to yield the chloromethylketone.

Step 7: Asymmetric Reduction: The chloromethylketone (1.0 eq) is dissolved in THF and
cooled to -20°C. (S)-CBS catalyst (0.1 eq) and catecholborane (1.2 eq) are added sequentially.
The reaction is stirred for 2 hours. The reaction is quenched with methanol, and the solvent is
evaporated.

Step 8: Epoxide Formation: The resulting chlorohydrin (1.0 eq) is dissolved in methanol and
cooled to 0°C. Potassium carbonate (3.0 eq) is added, and the mixture is stirred for 16 hours at
room temperature. The solvent is removed, and the residue is partitioned between ethyl
acetate and water. The organic layer is dried and concentrated.

Step 9: Boc Deprotection: The Boc-protected epoxide (1.0 eq) is dissolved in DCM, and
trifluoroacetic acid (10 eq) is added. The reaction is stirred at room temperature for 1 hour. The
solvent is evaporated to give the crude amine salt.

Step 10: Final Coupling: To a solution of the N-terminal tripeptide acid (1.0 eq) in DMF, HATU
(1.1 eq) and DIPEA (2.0 eq) are added. After 15 minutes, the C-terminal epoxyketone amine
salt (1.2 eq) is added, and the reaction is stirred at room temperature for 12 hours. The product
is purified by preparative HPLC to yield Oprozomib.
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Synthesis Pathway Diagram

Click to download full resolution via product page

Caption: Synthesis pathway of Oprozomib.

Mechanism of Action: Signaling Pathway

Oprozomib exerts its therapeutic effect by inhibiting the proteasome, a large protein complex
responsible for degrading ubiquitinated proteins. This inhibition disrupts cellular protein
homeostasis, leading to the accumulation of misfolded or damaged proteins and ultimately
inducing apoptosis in cancer cells.

The primary target of Oprozomib is the chymotrypsin-like activity of the 20S proteasome,
mediated by the 35 subunit.[4] By irreversibly binding to the active site of this subunit,
Oprozomib blocks the degradation of key regulatory proteins involved in cell cycle progression
and survival.

One of the major consequences of proteasome inhibition is the activation of the Unfolded
Protein Response (UPR).[5][6][7] The accumulation of unfolded proteins in the endoplasmic
reticulum (ER) triggers three main UPR signaling branches:
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o PERK Pathway: Leads to the phosphorylation of elF2a, which attenuates global protein
translation but selectively enhances the translation of ATF4, a transcription factor that

upregulates pro-apoptotic genes.

o |IRE1 Pathway: Results in the splicing of XBP1 mRNA, producing a potent transcription factor
that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

o ATF6 Pathway: Involves the translocation of ATF6 to the Golgi apparatus, where it is cleaved
to release a transcription factor that upregulates ER chaperones and other UPR target

genes.

Sustained ER stress due to proteasome inhibition by Oprozomib leads to a terminal UPR,
where the pro-apoptotic arms of the pathway dominate, culminating in caspase activation and
programmed cell death.

Signaling Pathway Diagram
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Caption: Mechanism of action of Oprozomib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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